molecular formula C8H14O2 B14719631 Ethyl 3-methylpent-2-enoate CAS No. 13979-16-3

Ethyl 3-methylpent-2-enoate

Cat. No.: B14719631
CAS No.: 13979-16-3
M. Wt: 142.20 g/mol
InChI Key: WDKJGPAUJRARSH-UHFFFAOYSA-N
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Description

Contextualization within α,β-Unsaturated Esters

Ethyl 3-methylpent-2-enoate belongs to the class of compounds known as α,β-unsaturated esters. This classification is defined by the presence of a carbon-carbon double bond between the α and β positions relative to the ester's carbonyl group. fiveable.mewikipedia.org This arrangement creates a conjugated π-system, where the p-orbitals of the double bond and the carbonyl group overlap. rsc.org

This conjugation is the source of the characteristic reactivity of α,β-unsaturated esters. fiveable.me The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack. fiveable.mewikipedia.org This reactivity pattern, known as vinylogous reactivity, allows these compounds to participate in a variety of important chemical reactions, including conjugate additions like the Michael reaction. fiveable.mewikipedia.org While aldehydes and ketones with this feature can undergo both 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon), conjugated esters primarily react via 1,4-addition or 1,2-addition–elimination pathways. rsc.org

Stereoisomeric Considerations in this compound Research

The structure of this compound features a trisubstituted double bond at the C2 and C3 positions, which gives rise to geometric isomerism. studymind.co.uk The restricted rotation around the C=C double bond means that the substituents can be arranged in two different, non-interconvertible spatial orientations, known as E and Z isomers. studymind.co.uk

The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For each carbon of the double bond, the attached groups are ranked by atomic number.

At the C2 position, the attached groups are a hydrogen atom and the ethoxycarbonyl group (-COOEt). The carbonyl group has higher priority.

At the C3 position, the attached groups are a methyl group (-CH₃) and an ethyl group (-CH₂CH₃). The ethyl group has higher priority.

The E-isomer ((2E)-3-methyl-pent-2-enoic acid ethyl ester) has the high-priority groups on opposite sides of the double bond, while the Z-isomer has them on the same side. libretexts.org This stereochemical difference is crucial as it can influence the outcome of chemical reactions and the properties of the resulting products.

Table 2: Stereoisomers of this compound

Isomer Configuration High-Priority Groups
(E)-Ethyl 3-methylpent-2-enoate entgegen (opposite) The -COOEt group and the -CH₂CH₃ group are on opposite sides of the C=C bond.

| (Z)-Ethyl 3-methylpent-2-enoate | zusammen (together) | The -COOEt group and the -CH₂CH₃ group are on the same side of the C=C bond. |

Scope and Significance of Academic Inquiry into this compound

The academic inquiry into this compound and related α,β-unsaturated esters is largely driven by their utility as building blocks in organic synthesis. Research focuses on developing efficient and stereoselective methods for their preparation.

Prominent among these methods are olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. masterorganicchemistry.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. lumenlearning.com The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.org The HWE reaction is particularly valuable in this context as it typically shows high E-selectivity, producing the trans-alkene as the major product. wikipedia.orgorganic-chemistry.org This method is advantageous due to the high reactivity of the phosphonate (B1237965) carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. alfa-chemistry.com

The synthesis of the (E)-isomer of this compound has been specifically reported in the scientific literature, for instance, in a 1975 publication in Tetrahedron Letters, indicating direct academic interest in this molecule. chemsynthesis.com Furthermore, the structural motif is significant in the synthesis of complex molecules. For example, a related compound, ethyl 2-cyano-3-methylpent-2-enoate, serves as an intermediate in the preparation of the anticonvulsant drug Ethosuximide. chemicalbook.com Additionally, modern synthetic strategies like catalytic cross-metathesis are being developed to afford (Z)-α,β-unsaturated esters selectively, highlighting the ongoing effort to control the stereochemistry of this important functional group for applications in natural product synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7(3)6-8(9)10-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJGPAUJRARSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10778960
Record name Ethyl 3-methylpent-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13979-16-3
Record name Ethyl 3-methylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10778960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Methylpent 2 Enoate and Its Analogues

Classical Esterification and Condensation Approaches

Traditional methods for the synthesis of esters and carbon-carbon bonds, such as Fischer esterification and Claisen condensation, represent foundational strategies for accessing ethyl 3-methylpent-2-enoate.

Fischer Esterification Variants for α,β-Unsaturated Carboxylic Acids

Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. orgsyn.org In the context of synthesizing this compound, the corresponding carboxylic acid, 3-methylpent-2-enoic acid, would be reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is often used. thieme-connect.comorganic-chemistry.org Alternatively, the removal of water, a byproduct of the reaction, can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus. epa.gov The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. A subsequent dehydration step yields the final ester product. nih.gov

While widely applicable, the Fischer esterification of α,β-unsaturated carboxylic acids can sometimes be challenging due to potential side reactions, such as the acid-catalyzed isomerization of the double bond, although this is less of a concern with a trisubstituted alkene like in 3-methylpent-2-enoic acid. rsc.org The reaction conditions, including temperature and catalyst choice, must be carefully controlled to maximize the yield of the desired ester. nih.gov

Table 1: Key Aspects of Fischer Esterification for this compound Synthesis

FeatureDescription
Reactants 3-Methylpent-2-enoic acid and ethanol
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH)
Driving Equilibrium Excess ethanol or removal of water
Potential Issues Reversibility, requires careful control of conditions

Claisen Condensation in this compound Synthesis

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to form a β-keto ester. nih.gov For the synthesis of a precursor to this compound, a "crossed" or "mixed" Claisen condensation would be necessary, involving two different esters. nih.gov

A plausible route would involve the reaction of ethyl propionate (B1217596) with ethyl acetate (B1210297) in the presence of a strong, non-nucleophilic base like sodium ethoxide. The ethoxide would deprotonate the α-carbon of ethyl propionate to form an enolate. This enolate would then act as a nucleophile, attacking the carbonyl carbon of a second ester, in this case, ethyl acetate. The subsequent loss of an ethoxide leaving group would form ethyl 3-oxopentanoate. To arrive at this compound, a subsequent methylation of the α-carbon followed by dehydration would be required.

A key consideration in Claisen condensations is the choice of base. The base must be strong enough to deprotonate the ester but should not interfere with the reaction through saponification. google.com Therefore, the alkoxide corresponding to the alcohol portion of the ester is typically used. organic-chemistry.org The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. nih.gov

Olefination Reactions in C=C Bond Formation

The creation of the carbon-carbon double bond is a critical step in the synthesis of this compound. Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are powerful tools for this transformation.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. orgsyn.org To synthesize this compound, one possible disconnection would involve the reaction of a stabilized ylide, such as (ethoxycarbonylmethyl)triphenylphosphorane, with 2-butanone (B6335102). The ylide is typically prepared by treating the corresponding phosphonium (B103445) salt with a strong base.

A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. researchgate.net However, controlling the stereoselectivity (E/Z isomerism) can be challenging, especially with stabilized ylides which often favor the formation of the (E)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion instead of a phosphorus ylide. rsc.org This reaction is renowned for its high (E)-selectivity in the synthesis of α,β-unsaturated esters. thieme-connect.com For the synthesis of (E)-ethyl 3-methylpent-2-enoate, triethyl phosphonoacetate would be deprotonated with a base like sodium hydride to form the phosphonate carbanion. This carbanion would then react with 2-butanone to yield the desired (E)-α,β-unsaturated ester. A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture, simplifying purification. rsc.org

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for this compound Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium ylidePhosphonate carbanion
Reactants (Ethoxycarbonylmethyl)triphenylphosphorane + 2-butanoneTriethyl phosphonoacetate + NaH + 2-butanone
Stereoselectivity Often favors (E)-isomer with stabilized ylides, but can be mixtureGenerally high (E)-selectivity
Byproduct Removal Triphenylphosphine oxide (can be difficult to separate)Water-soluble phosphate (easy to remove)

Cross-Metathesis Reactions with Ruthenium-Alkylidene Catalysts

Olefin cross-metathesis has emerged as a powerful and versatile method for the formation of carbon-carbon double bonds. This reaction, often catalyzed by ruthenium-alkylidene complexes such as Grubbs' catalysts, involves the exchange of substituents between two alkenes. epa.gov

In the context of synthesizing this compound, a potential strategy would involve the cross-metathesis of a simpler α,β-unsaturated ester, like ethyl acrylate, with an alkene such as 2-pentene. The choice of catalyst is crucial for both the efficiency and the stereoselectivity of the reaction. nih.gov While early generation Grubbs' catalysts often showed poor selectivity with electron-deficient olefins like acrylates, newer generations of catalysts have been developed with improved reactivity and selectivity.

A significant challenge in the cross-metathesis approach to trisubstituted alkenes is controlling the stereochemistry of the newly formed double bond. thieme-connect.comrsc.org However, recent advancements have led to the development of catalysts that can favor the formation of either the (E) or (Z) isomer, depending on the catalyst structure and reaction conditions. organic-chemistry.orgnih.gov This allows for a more controlled and predictable synthesis of specific isomers of this compound and its analogues.

Advanced and Specialized Synthetic Routes

Beyond the classical and standard olefination methods, several advanced and specialized synthetic routes have been developed for the stereoselective synthesis of trisubstituted α,β-unsaturated esters.

One such approach involves a three-step sequence starting with an aldol (B89426) reaction between an ester enolate and an aldehyde, followed by acetylation of the resulting β-hydroxy ester, and finally, an E1cB elimination induced by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). thieme-connect.comorganic-chemistry.org This method has been shown to produce (E)-α,β-unsaturated esters with high geometric selectivity.

Another advanced strategy involves the stereoselective preparation of enol tosylates from γ-amino β-keto esters. These stable, crystalline enol tosylates can then undergo a smooth and effective Suzuki-Miyaura coupling reaction with a variety of boronic acids to furnish trisubstituted α,β-unsaturated esters. nih.gov

Furthermore, stereoselective elimination reactions of the potassium alkoxides of N-acyl-oxazolidin-2-one-syn-aldols can afford (E)-α,β-unsaturated amides with high diastereoselectivity. These amides can then be converted to the corresponding (E)-α,β-unsaturated acids or esters. rsc.org These advanced methods offer greater control over stereochemistry and can be valuable for the synthesis of specific isomers of this compound and its analogues, particularly in the context of complex molecule synthesis.

Strategies for Stereochemical Control: Asymmetric Synthesis and Chiral Auxiliaries

Achieving specific stereochemistry (the 3D arrangement of atoms) is crucial in the synthesis of many organic molecules, as different stereoisomers can have vastly different biological activities. For α,β-unsaturated esters, this often involves controlling the geometry of the carbon-carbon double bond (E/Z isomerism) and the chirality at any stereocenters.

Asymmetric Synthesis aims to create a specific enantiomer or diastereomer of a chiral product. One approach involves the use of chiral catalysts, which are chiral molecules that can influence the stereochemical outcome of a reaction without being consumed in the process. For instance, chiral phosphoric acids (CPAs) have been used as proton shuttle catalysts in the enantioselective isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts. acs.org This process involves the photoenolization of the ester to a photoketene hemiacetal intermediate, which is then selectively protonated by the chiral catalyst. acs.org

Chiral auxiliaries are another cornerstone of asymmetric synthesis. wikipedia.org A chiral auxiliary is a chiral compound that is temporarily attached to a substrate molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully employed in various reactions, including Diels-Alder reactions and alkylations. wikipedia.orgsfu.ca For example, oxazolidinones and camphorsultam are well-known chiral auxiliaries that can be used to control the stereoselectivity of reactions such as aldol additions and Michael additions. wikipedia.org The use of trans-2-phenylcyclohexanol as a chiral auxiliary has been demonstrated in the ene reactions of glyoxylate (B1226380) esters, yielding a high diastereomeric ratio. wikipedia.org

Table 1: Examples of Chiral Auxiliaries and Their Applications
Chiral AuxiliaryType of ReactionKey Features
OxazolidinonesAlkylation, Aldol ReactionsProvides high diastereoselectivity due to the steric hindrance of the auxiliary directing the approach of the electrophile. wikipedia.org
CamphorsultamMichael AdditionEffective in inducing single asymmetric induction. wikipedia.org
trans-2-PhenylcyclohexanolEne ReactionsUsed with glyoxylate esters to achieve high diastereoselectivity. wikipedia.org
8-phenylmentholAsymmetric SynthesisOne of the earliest chiral auxiliaries introduced. wikipedia.org

Nucleophilic Substitution and Cyano Group Introduction

Nucleophilic substitution is a fundamental reaction in organic chemistry where a nucleophile replaces a leaving group on a molecule. libretexts.org In the context of synthesizing derivatives of this compound, nucleophilic substitution reactions are key for introducing various functional groups.

The introduction of a cyano group (–C≡N) is particularly valuable as it can be readily converted into other functional groups like carboxylic acids, amines, and amides. beilstein-journals.org A common method for synthesizing α,β-unsaturated esters with a cyano group, such as ethyl 2-cyano-3-methylpent-2-enoate, is the Knoevenagel condensation. researchgate.netncert.nic.in This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netncert.nic.in

Another approach to introduce a cyano group is through the hydrocyanation of allenes, which can produce β,γ-unsaturated nitriles with an α-all-carbon quaternary center. beilstein-journals.org This method utilizes a copper-catalyzed hydroalumination followed by allylation with p-toluenesulfonyl cyanide. beilstein-journals.org

Gold-Catalyzed Cycloaddition Reactions for this compound Derivatives

Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of complex transformations, including cycloaddition reactions. beilstein-journals.orgnih.gov These reactions are valuable for constructing cyclic and heterocyclic derivatives of α,β-unsaturated esters.

Gold catalysts, typically Au(I) or Au(III) complexes, can activate alkynes and allenes towards nucleophilic attack, facilitating cycloadditions. beilstein-journals.orgscispace.com For instance, gold-catalyzed [2+2] cycloadditions between allenamides and α,β-unsaturated hydrazones can produce highly substituted cyclobutanes with excellent regio- and diastereoselectivity. nih.gov Similarly, gold-catalyzed [4+3] cycloaddition reactions of macrocyclic propargyl acetates containing a furan (B31954) ring can lead to the formation of complex fused ring systems. nih.govscispace.com The stereochemical outcome of these reactions can be influenced by the ring size of the macrocycle. nih.govscispace.com

Table 2: Gold-Catalyzed Cycloaddition Reactions for α,β-Unsaturated Ester Derivatives
Reaction TypeReactantsProductCatalystKey Features
[2+2] CycloadditionAllenamides and α,β-unsaturated hydrazonesHighly substituted cyclobutanesAu(I) complexesExcellent regio- and diastereoselectivity. nih.gov
[4+3] CycloadditionMacrocyclic propargyl acetates with a furan ringFused ring systemsAu(I) or Au(III) complexesRegio- and diastereospecific; stereochemistry dependent on ring size. nih.govscispace.com
(4+3) CycloadditionNitrones and 1-(1-alkynyl)oxiranyl ketonesHeterobicyclic productsGold catalystsHighly diastereoselective. beilstein-journals.org

Click Chemistry Approaches in Functionalized this compound Synthesis

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecules from smaller, modular units. wikipedia.orgnih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgnih.gov

This methodology can be applied to the synthesis of functionalized derivatives of this compound. For example, if an azide (B81097) or alkyne functionality is incorporated into an α,β-unsaturated ester, it can then be "clicked" with a complementary molecule to introduce a wide range of substituents. researchgate.net This approach is highly versatile and has been used in various applications, from drug discovery to materials science. uga.edu For instance, click chemistry can be used to attach targeting ligands to polymer nanoparticles for biomedical applications. uga.edu

Green Chemistry Principles in this compound Synthesis Optimization

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly important in the synthesis of fine chemicals like this compound.

Key green chemistry principles applicable to the synthesis of α,β-unsaturated esters include:

Atom Economy : This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste.

Use of Catalysis : Catalytic reactions are often more environmentally friendly than stoichiometric reactions because they use small amounts of a catalyst that can be recycled, reducing waste. acs.org The use of solid catalysts, like zeolites in the Knoevenagel condensation, can also simplify product purification and catalyst recovery. researchgate.net

Reduction of Derivatives : Minimizing the use of protecting groups and other temporary modifications can reduce the number of reaction steps and the amount of waste generated. acs.org

Use of Safer Solvents and Reagents : Whenever possible, less hazardous solvents and reagents should be used. google.com For example, using greener solvents like dimethyl carbonate or even performing reactions in water can significantly reduce the environmental impact. organic-chemistry.org

An example of applying green chemistry principles is the use of Cs-exchanged zeolites as catalysts in the Knoevenagel condensation to produce α,β-unsaturated carbonyl compounds. researchgate.net This method avoids the use of corrosive and hazardous catalysts and allows for easier separation and reuse of the catalyst. researchgate.net

Mechanistic Investigations of Ethyl 3 Methylpent 2 Enoate Reactivity

Hydrolysis and Transesterification Pathways

The hydrolysis and transesterification of esters are fundamental reactions, and for α,β-unsaturated esters like Ethyl 3-methylpent-2-enoate, the reaction mechanism is influenced by the conjugated system.

Hydrolysis: The hydrolysis of this compound can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group, followed by protonation, yields 3-methylpent-2-enoic acid and ethanol (B145695). The rate of this reaction is typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The presence of the α,β-unsaturation can influence the reaction rate. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. rsc.org

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated to give the carboxylic acid.

Transesterification: This process involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reaction with an alcohol such as methanol (B129727) would lead to the formation of mthis compound and ethanol. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the reacting alcohol is often used. masterorganicchemistry.com The transesterification of α,β-unsaturated esters can sometimes be challenging due to competing reactions like Michael addition of the alcohol. google.com

Table 1: Representative Kinetic Data for Ester Hydrolysis (Note: The following data is illustrative for α,β-unsaturated esters and not specific to this compound due to a lack of available experimental data for this specific compound.)

EsterConditionsRate Constant (k)Reference
Ethyl CrotonateAlkaline Hydrolysis (NaOH)1.2 x 10⁻² M⁻¹s⁻¹ rsc.org
Methyl CinnamateAcid Hydrolysis (HCl)3.5 x 10⁻⁵ M⁻¹s⁻¹ viu.ca

Conjugate Addition Reactions, Including Michael Additions

A hallmark of α,β-unsaturated carbonyl compounds is their ability to undergo conjugate addition, also known as 1,4-addition. organic-chemistry.org In this compound, the presence of the conjugated system creates an electrophilic center at the β-carbon. This is due to a resonance structure that delocalizes the partial positive charge from the carbonyl carbon to the β-carbon.

Michael Addition: The Michael reaction is a specific type of conjugate addition where a stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net For this compound, a variety of nucleophiles can act as Michael donors, including enolates, Gilman reagents (organocuprates), amines, and thiols. researchgate.net

The mechanism involves the attack of the nucleophile on the β-carbon of the ester, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by a protic solvent or during workup, yields the 1,4-adduct. The use of "soft" nucleophiles, such as organocuprates, generally favors conjugate addition over direct (1,2-) addition to the carbonyl group.

Table 2: Common Michael Donors and Acceptors

Michael Donor (Nucleophile)Michael Acceptor (Electrophile)
Enolates (from ketones, malonic esters)α,β-Unsaturated aldehydes, ketones, esters, nitriles
Organocuprates (Gilman reagents)α,β-Unsaturated ketones, esters
Aminesα,β-Unsaturated carbonyls
Thiolsα,β-Unsaturated carbonyls

Pericyclic Reactions: Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). α,β-Unsaturated esters like this compound can function as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester functionality, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.orglibretexts.org

The reaction is typically concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. acs.org The stereochemistry of the dienophile is retained in the product. libretexts.org For example, if a cis-dienophile is used, the substituents on the corresponding carbons in the cyclohexene (B86901) product will also be cis. The reaction also generally favors the formation of the endo product due to secondary orbital interactions in the transition state. libretexts.org While this compound itself is not extensively documented in Diels-Alder reactions, its structural analogues are known to participate. dtu.dk

Polymerization Mechanisms Involving this compound

α,β-Unsaturated esters are precursors to a wide range of polymers. tandfonline.com The polymerization of this compound can proceed through various mechanisms, including radical, anionic, and cationic polymerization. The presence of the α-methyl group and the β-ethyl group will sterically influence the polymerization behavior compared to simpler acrylates.

Radical Polymerization: This is a common method for polymerizing acrylates. The reaction is initiated by a radical initiator, which adds to the double bond of the monomer, generating a new radical species that then propagates by adding to subsequent monomer units.

Anionic Polymerization: The electron-withdrawing nature of the carbonyl group makes the double bond susceptible to attack by nucleophiles, initiating anionic polymerization. This method can often lead to polymers with well-defined molecular weights and narrow molecular weight distributions, especially in living polymerization systems. The steric hindrance from the substituents on the double bond of this compound might make anionic polymerization more challenging compared to less substituted acrylates. tandfonline.com

Cationic Polymerization: This method is generally less effective for acrylates due to the electron-withdrawing nature of the ester group, which destabilizes the adjacent carbocation that would be formed during propagation.

Kinetic versus Thermodynamic Control in this compound Reactions

In reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. This is particularly relevant for the addition of nucleophiles to α,β-unsaturated systems like this compound, where both 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) are possible.

Kinetic Control: At lower temperatures and with strong, non-stabilized nucleophiles (like organolithium reagents), the reaction is often under kinetic control. This means the major product is the one that is formed fastest, which is typically the 1,2-addition product due to a lower activation energy.

Thermodynamic Control: At higher temperatures, or with weaker, "softer" nucleophiles (like organocuprates), the reaction can be reversible. Under these conditions, the system can reach equilibrium, and the major product will be the most stable one, which is generally the 1,4-addition product. The carbon-carbon single bond formed in the 1,4-adduct is typically stronger than the carbon-oxygen double bond that is reformed, contributing to its thermodynamic stability.

The choice of reaction conditions and the nature of the nucleophile are therefore crucial in directing the outcome of additions to this compound.

Molecular Electron Density Theory (MEDT) and Quantum Chemical Studies of Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the reactivity of organic molecules. luisrdomingo.com It posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electron density at various points along a reaction pathway.

For reactions involving α,β-unsaturated esters like this compound, MEDT can provide insights into:

Reaction Selectivity: By analyzing the conceptual DFT reactivity indices, such as electrophilicity and nucleophilicity, at different atomic sites, the regioselectivity and stereoselectivity of reactions like Michael additions and Diels-Alder cycloadditions can be predicted. nih.gov

Mechanism Elucidation: The analysis of the electron localization function (ELF) can help to characterize the nature of bond formation along the reaction coordinate, distinguishing between concerted and stepwise mechanisms. nih.gov

Transition State Analysis: Quantum chemical methods allow for the calculation of the geometries and energies of transition states, providing a quantitative understanding of the activation barriers and reaction kinetics.

While specific MEDT or extensive DFT studies on this compound are not widely published, the principles of these theories are broadly applicable to understand its reactivity in the context of polar organic reactions. luisrdomingo.comresearchgate.net

Derivatization and Structural Modification of Ethyl 3 Methylpent 2 Enoate

Synthesis of Substituted Ethyl 3-methylpent-2-enoate Analogues

The synthesis of substituted analogues of this compound can be achieved through several established synthetic methodologies, including the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Claisen condensation. These methods offer reliable routes to construct the α,β-unsaturated ester core with various substituents.

A specific synthesis of (2E)-ethyl 3-methylpent-2-enoate has been reported in the literature, highlighting the interest in this particular isomer. chemsynthesis.com While the exact details of this specific synthesis require consulting the original publication, the general principles of the aforementioned reactions are widely applicable.

The Wittig reaction provides a powerful tool for forming the carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org For the synthesis of this compound analogues, a stabilized ylide derived from an α-haloacetate, such as ethyl bromoacetate (B1195939), can be reacted with a ketone like 2-butanone (B6335102). umass.eduyoutube.com The use of stabilized ylides generally favors the formation of the (E)-isomer. libretexts.org Modifications to the Wittig reaction conditions, such as the use of different bases or solvents, can be employed to influence the stereoselectivity and accommodate base-sensitive substrates. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative to the Wittig reaction, often providing better yields and easier purification as the phosphate (B84403) byproduct is water-soluble. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For synthesizing this compound analogues, a phosphonate ester, such as triethyl phosphonoacetate, is deprotonated with a base and then reacted with a ketone. The HWE reaction typically shows high (E)-selectivity for the resulting alkene. organic-chemistry.org Variations of the HWE reaction, such as the Still-Gennari modification, can be used to obtain (Z)-isomers by employing specific phosphonates and reaction conditions. researchgate.net

The Claisen condensation offers another synthetic route, particularly for creating β-keto esters which can then be dehydrated to form α,β-unsaturated esters. fiveable.memasterorganicchemistry.comlibretexts.orggeeksforgeeks.orgjove.com A crossed Claisen condensation between two different esters, or an ester and a ketone, can be utilized. libretexts.org For instance, the condensation of ethyl acetate (B1210297) with ethyl propionate (B1217596) in the presence of a strong base would yield a β-keto ester that, upon dehydration, could lead to an unsaturated pentenoate structure.

The following table summarizes the synthesis of some substituted analogues of this compound and related compounds using these methods.

ProductStarting MaterialsReaction TypeKey Reagents/ConditionsReference(s)
(E)-ethyl 3-methylpent-2-enoateEthyl (triphenylphosphoranylidene)acetate, 2-ButanoneWittig Reaction- masterorganicchemistry.comyoutube.com
(E)-ethyl 3-methylpent-2-enoateTriethyl phosphonoacetate, 2-ButanoneHWE ReactionNaH wikipedia.orgorganic-chemistry.org
Ethyl 2-cyano-3-methylpent-2-enoateEthyl cyanoacetate, 2-ButanoneKnoevenagel CondensationPiperidine, Acetic acid chemicalbook.comsigmaaldrich.com
Ethyl 2-methyl-3-pentenoate2-Methyl-3-pentenoic acidEsterificationEthanol (B145695), Acid catalyst google.com

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., Deuterium (B1214612) and Carbon-13)

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. chem-station.com The introduction of deuterium (²H) or carbon-13 (¹³C) into the this compound framework can provide valuable insights into reaction pathways, kinetic isotope effects, and the nature of transition states. chem-station.comresearchgate.net

Deuterium Labeling: The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference between the isotopes. chem-station.com This effect is particularly useful for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. For this compound, deuterium can be incorporated at various positions. For instance, selective reduction of the double bond using a deuterium source can lead to a deuterated ethyl 3-methylpentanoate. acs.org In a study on a palladium-catalyzed tandem difunctional fluoroalkylative carbonylation, a deuterium labeling experiment using D₂O helped to confirm that the olefinic hydrogen in the product originated from water. acs.org

Carbon-13 Labeling: The incorporation of ¹³C allows for the tracking of carbon atoms through a reaction sequence using techniques like ¹³C NMR spectroscopy and mass spectrometry. This is particularly useful for understanding skeletal rearrangements and complex reaction pathways. The synthesis of ¹³C-labeled this compound would typically involve starting with a ¹³C-labeled precursor. For example, a Wittig or HWE reaction could be performed with ¹³C-labeled ethyl bromoacetate or triethyl phosphonoacetate to introduce the label into the ester portion of the molecule.

The following table outlines general strategies for isotopic labeling applicable to this compound.

IsotopeLabeling PositionGeneral MethodApplicationReference(s)
Deuterium (²H)α-positionBase-catalyzed exchange with D₂OMechanistic studies of enolate reactions chem-station.com
Deuterium (²H)β-positionConjugate addition of a deuteride (B1239839) reagentElucidation of reduction mechanisms acs.org
Carbon-13 (¹³C)Carbonyl carbonSynthesis from ¹³C-labeled acetyl chlorideTracing the ester group in reactionsGeneral Principle
Carbon-13 (¹³C)α-carbonSynthesis using ¹³C-labeled ethyl acetateFollowing the carbon backbone in transformationsGeneral Principle

Functional Group Interconversions on the Pentenoate Backbone

The pentenoate backbone of this compound offers several sites for functional group interconversions, allowing for the synthesis of a variety of related compounds. Key transformations include the reduction of the carbon-carbon double bond and the ester group.

Reduction of the Carbon-Carbon Double Bond: The conjugate reduction of the α,β-unsaturated system in this compound leads to the formation of ethyl 3-methylpentanoate. This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. A chemoselective reduction of the double bond in the presence of the ester can also be accomplished using specific reagents such as sodium borohydride (B1222165) in the presence of cuprous chloride. acs.org Asymmetric conjugate reduction using chiral copper catalysts can produce enantiomerically enriched saturated esters. acs.org

Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol. The selective reduction of the ester in the presence of the double bond is challenging but can be achieved using specific reducing agents. More commonly, both the ester and the double bond are reduced. However, methods for the selective reduction of α,β-unsaturated carboxylic acids to allylic alcohols using biocatalytic systems have been developed, which could potentially be adapted for esters. rsc.orgrsc.org For example, a one-pot in vitro two-enzyme system has been shown to convert α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.org Additionally, transfer hydrogenation using iron or ruthenium catalysts with ethanol as a hydrogen source has been reported for the reduction of esters to alcohols. livescience.io

The following table provides an overview of potential functional group interconversions on the this compound backbone.

TransformationProductReagents/ConditionsReference(s)
Conjugate ReductionEthyl 3-methylpentanoateH₂, Pd/C or NaBH₄, CuCl₂ acs.orgacs.org
Reduction to Allylic Alcohol3-Methylpent-2-en-1-olBiocatalytic systems (e.g., CAR-GDH) or specific reducing agents rsc.orgrsc.org
OzonolysisEthanal and 2-ButanoneO₃, then Zn/H₂O or (CH₃)₂S doubtnut.com

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 3 Methylpent 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of ethyl 3-methylpent-2-enoate, distinct signals corresponding to the different types of protons are observed. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The protons of the ethyl group exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The vinyl proton appears as a singlet, and the protons of the methyl and ethyl groups attached to the double bond also show characteristic resonances.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for the carbonyl carbon of the ester group, the two olefinic carbons of the C=C double bond, the carbons of the ethyl ester group, and the carbons of the methyl and ethyl substituents on the double bond.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural assignment. COSY spectra reveal proton-proton coupling relationships, helping to connect adjacent protons in the structure. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass of this compound, often to four or more decimal places. epa.gov This high accuracy allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 142.09938 g/mol . epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajgreenchem.com The gas chromatogram separates this compound from other components in a mixture. The subsequent mass spectrum provides a fragmentation pattern, which is a unique "fingerprint" of the molecule. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR) and rearrangements like the McLafferty rearrangement. libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the ethyl group, the ethoxy group, and other fragmentations of the carbon chain. libretexts.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. Another significant absorption would be the C=C stretching vibration of the alkene, typically appearing in the 1640-1680 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons will be observed around 3000 cm⁻¹, and C-O stretching vibrations will be present in the 1000-1300 cm⁻¹ region. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC/MS, Flash Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For a non-polar compound like this compound, reversed-phase HPLC would be a suitable method, using a non-polar stationary phase and a polar mobile phase. sielc.com The retention time of the compound can be used for its identification and the peak area for its quantification.

Gas Chromatography/Mass Spectrometry (GC/MS): As mentioned earlier, GC is a powerful technique for separating volatile compounds like this compound. The retention time in the GC column is a characteristic property that aids in its identification, while the integrated peak area can be used to determine its purity. The coupling with a mass spectrometer provides definitive identification.

Flash Chromatography: Flash chromatography is a rapid form of column chromatography used for the preparative purification of compounds. It is often employed in synthetic chemistry to isolate the desired product, such as this compound, from a reaction mixture.

Determination of Enantiomeric Excess (ee) using Chiral HPLC

When this compound is synthesized as a single enantiomer or as an enriched mixture of enantiomers, it is crucial to determine the enantiomeric excess (ee). Chiral HPLC is the most common method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.org The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram allows for the calculation of the enantiomeric excess. ekb.eg

Theoretical and Computational Studies of Ethyl 3 Methylpent 2 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For α,β-unsaturated esters, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the reactivity of different sites within the molecule.

Theoretical studies on various α,β-unsaturated carbonyl compounds reveal that the conjugated system of the C=C double bond and the C=O carbonyl group dictates their chemical behavior. wikipedia.org The carbonyl group is electron-withdrawing, which polarizes the molecule and makes both the carbonyl carbon and the β-carbon electrophilic and thus susceptible to nucleophilic attack. wikipedia.org

DFT calculations on related α,β-unsaturated carbonyl compounds have been employed to study reaction mechanisms, such as hydroboration and electroreductive coupling. rsc.orgbeilstein-journals.org For instance, a DFT study on the hydroboration of α,β-unsaturated esters showed that the 1,4-hydroboration pathway is energetically more favorable than the 1,2-hydroboration pathway. rsc.org The calculated free energy barrier for the rate-determining step of the 1,4-hydroboration was found to be significantly lower. rsc.org

Key electronic parameters that can be derived from DFT calculations and used to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and atomic charges. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of atomic charges can indicate the most likely sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic α,β-Unsaturated Ester

PropertyDescriptionTypical Value/ObservationSignificance for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Negative value (e.g., -6 to -8 eV)Indicates the ability to donate electrons. Higher energy suggests greater electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Near zero or slightly negative value (e.g., -0.5 to -2 eV)Indicates the ability to accept electrons. Lower energy suggests greater electron-accepting ability.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Varies, but a smaller gap suggests higher reactivity.A smaller gap facilitates electronic transitions and indicates greater polarizability and chemical reactivity.
Charge on Cα Partial atomic charge on the α-carbon.Slightly negativeLess electrophilic than the β-carbon.
Charge on Cβ Partial atomic charge on the β-carbon.PositiveAn electrophilic site susceptible to nucleophilic attack (conjugate addition).
Charge on C=O Carbon Partial atomic charge on the carbonyl carbon.Highly positiveA primary electrophilic site for nucleophilic attack.

Note: The values presented are illustrative and would vary for specific molecules and computational methods.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like ethyl 3-methylpent-2-enoate, MD simulations can be employed to explore the conformational landscape, identifying stable conformers and the energy barriers between them.

A key conformational feature of esters is the rotation around the C-O single bond, leading to s-cis and s-trans conformers. ic.ac.uk In the s-trans conformation, the alkyl group of the ester and the carbonyl group are on opposite sides of the C-O bond, which is generally the more stable and predominant form due to reduced steric hindrance. imperial.ac.uk The planarity of the ester group is favored due to stabilizing overlap between the lone pair of the oxygen atom and the π* orbital of the carbonyl group. ic.ac.uk

Table 2: Key Dihedral Angles for Conformational Analysis of a Generic α,β-Unsaturated Ester

Dihedral AngleDescriptionPreferred ConformationRationale
R-O-C=O Defines the ester conformation.~180° (s-trans)Minimizes steric repulsion between the ester alkyl group and the rest of the molecule.
O=C-Cα=Cβ Defines the planarity of the conjugated system.~180° (s-trans) or ~0° (s-cis)Planar conformations are favored to maximize π-orbital overlap and conjugation. The s-trans is often more stable due to less steric clash.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological or chemical activity. For α,β-unsaturated carbonyl compounds, QSAR models have been developed to predict various endpoints, including toxicity, mutagenicity, and flavor thresholds. tandfonline.comnih.govnih.gov

These studies typically use a range of molecular descriptors, which are numerical values that encode different aspects of the chemical structure. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

A study on the structure-toxicity relationships of aliphatic α,β-unsaturated derivatives found that toxicity is influenced by factors such as the type of unsaturation (acetylenic vs. olefinic), the position of substitution on the vinyl group, and the degree of branching in the alkyl chain. tandfonline.com For α,β-unsaturated esters, the presence of additional unsaturated moieties in the alcohol part of the ester was found to increase toxicity. tandfonline.com

Another QSAR study focused on the mutagenicity of acrylates, methacrylates, and other α,β-unsaturated carbonyl compounds, developing models to distinguish between mutagenic and non-mutagenic species. nih.gov Such models are valuable for designing new chemicals with reduced health risks. nih.gov

Table 3: Examples of Descriptors and Endpoints in QSAR Studies of α,β-Unsaturated Carbonyl Compounds

QSAR Study FocusExamples of Descriptors UsedPredicted Activity/EndpointKey Findings
Aquatic Toxicity tandfonline.comLogP, Molecular Weight, ELUMO, Steric parametersToxicity to Tetrahymena pyriformisToxicity is enhanced by terminal unsaturation and reduced by methyl substitution on the vinyl carbons. Straight-chain homologues are generally more toxic than branched ones.
Mutagenicity nih.govVarious constitutional, topological, and quantum chemical descriptorsAmes test mutagenicity, Mammalian cell gene mutationModels successfully distinguished mutagenic from non-mutagenic compounds and identified structural alerts associated with mutagenicity.
Flavor Thresholds in Beer nih.govresearchgate.netNumber of hydrogen atoms, Molecular volume, Connectivity indicesFlavor detection thresholdsStrong nonlinear relationships were found between structural descriptors and the flavor thresholds of esters and other flavor compounds.

Applications of Ethyl 3 Methylpent 2 Enoate in Chemical Research and Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The primary reactivity of α,β-unsaturated esters like ethyl 3-methylpent-2-enoate in the synthesis of complex molecules is centered around the electrophilic nature of the β-carbon in the carbon-carbon double bond. This makes the compound an excellent candidate for conjugate addition reactions, most notably the Michael addition. wikipedia.orgmasterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile, such as an enolate, amine, or thiolate, adds to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. masterorganicchemistry.com This reaction is a powerful tool in organic synthesis for creating 1,5-dicarbonyl compounds and other intricate molecular architectures. libretexts.org

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively detailed in the available literature, its structural motif is present in various synthetic intermediates. The general reactivity of α,β-unsaturated esters suggests its potential as a starting material for the synthesis of a variety of organic compounds. For instance, the addition of organocuprates (Gilman reagents) or other organometallic reagents could be employed to introduce a variety of substituents at the β-position. Furthermore, the double bond can undergo other transformations such as epoxidation, dihydroxylation, or hydrogenation to introduce further functionality. numberanalytics.com

A general scheme for the Michael addition using this compound is presented below:

Table 1: General Michael Addition Reaction

Reactant 1Reactant 2 (Nucleophile)Product
This compoundEnolate, Amine, Thiolate, etc.Michael Adduct

The versatility of the α,β-unsaturated ester moiety makes it a subject of ongoing research in the development of new synthetic methodologies, including stereoselective reactions that can control the three-dimensional arrangement of atoms in the product. nih.gov

Role in Pharmaceutical Intermediate Synthesis

Esters are a common functional group in many pharmaceuticals and are also important intermediates in their synthesis. numberanalytics.com They can be used as precursors that are later converted into the final active pharmaceutical ingredient. unodc.org While a direct and specific role for this compound as a key intermediate in the synthesis of a marketed drug is not prominently documented in the public domain, compounds with similar structures, such as β-keto esters, are well-established precursors for various heterocyclic compounds of pharmaceutical interest. nih.govresearchgate.net

One such class of compounds is the pyrazolones, which can be synthesized from the condensation reaction of β-keto esters with hydrazine (B178648) derivatives. nih.govresearchgate.netcdnsciencepub.comcdnsciencepub.com Pyrazolones are known to exhibit a range of biological activities and form the core structure of some pharmaceutical agents. Although this compound is an α,β-unsaturated ester and not a β-keto ester, its chemical structure could potentially be modified to form a β-keto ester, which could then be used in the synthesis of pyrazolone (B3327878) derivatives.

A related compound, ethyl 2-cyano-3-methylpent-2-enoate, has been listed as an intermediate in the preparation of Ethosuximide, a medication used to treat absence seizures. chemicalbook.com However, the common synthesis pathway for Ethosuximide starts from methyl ethyl ketone and cyanoacetic ester, and does not appear to directly involve this compound. cdnsciencepub.com

The potential for this compound to be a precursor for pharmaceutical compounds lies in its ability to undergo various chemical transformations to build more complex molecular scaffolds.

Contributions to New Material Development

The development of new materials with tailored properties is a significant area of chemical research. Unsaturated esters, particularly α,β-unsaturated esters, are valuable monomers in polymer chemistry. numberanalytics.comrsc.orgrsc.org The carbon-carbon double bond can participate in polymerization reactions, typically through free-radical polymerization, to form long polymer chains. The resulting polymers, such as polyacrylates and related polyesters, have a wide range of applications. numberanalytics.com

The synthesis of unsaturated poly(ester amide)s from itaconic acid, another α,β-unsaturated carbonyl compound, highlights the utility of this class of molecules in creating polymers with unique properties, such as thixotropy, for applications in coatings and other areas. mdpi.comnih.gov This suggests that this compound could be explored as a co-monomer in polymerization reactions to modify the properties of existing polymers or to create entirely new materials.

Table 2: Potential Polymerization of this compound

MonomerPolymerization MethodPotential Polymer
This compoundFree-radical polymerizationPoly(this compound)

Further research would be needed to investigate the polymerization behavior of this compound and the properties of any resulting polymers.

Research into Flavor Compound Biosynthesis and Chemical Pathways

The study of flavor compounds is a significant area of food chemistry and biotechnology. Esters are a well-known class of compounds that contribute to the characteristic aromas and flavors of many fruits and other foods. numberanalytics.com Several esters with structures similar to this compound are recognized as important flavor and fragrance agents. cdnsciencepub.comnih.govebi.ac.uk

For example, ethyl 3-methyl 2-oxo-pentanoate is noted for its complex aroma with nutty and fruity notes, and it is used to enhance the flavor of a variety of products, including caramel, chocolate, and fruit-based items. nih.govperfumerflavorist.com Another related compound, ethyl (E)-2-methyl-2-pentenoate, is used as a flavoring agent with a fruity profile. nih.gov The structural similarities suggest that this compound likely possesses its own distinct organoleptic properties that could be of interest to the flavor and fragrance industry.

Research in this area often involves the identification of volatile compounds in natural products and the study of their biosynthetic pathways. Gas chromatography-olfactometry (GC-O) is a key analytical technique used to identify odor-active compounds in complex mixtures, such as those found in food and beverages. perfumerflavorist.comnih.gov While specific studies on the biosynthesis of this compound are not prominent in the literature, research into the enzymatic production of flavor esters is an active field. Understanding the biosynthetic pathways could enable the production of this and other flavor compounds through biotechnological routes, offering a "natural" alternative to chemical synthesis.

Table 3: Related Flavor Esters and their Profiles

CompoundFlavor Profile
Ethyl 3-methyl 2-oxo-pentanoateNutty, fruity, with hints of succulence and dried fruit. nih.gov
Ethyl (E)-2-methyl-2-pentenoateFruity. nih.gov

Analytical Method Development and Validation for Related Chemical Entities

The development and validation of analytical methods are crucial for ensuring the quality and consistency of chemical products and for conducting accurate research. For a compound like this compound, analytical methods are needed for its identification, quantification, and the determination of its purity.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of esters. For a related compound, ethyl 2-methylpent-3-en-1-oate, a reverse-phase HPLC method has been described using an acetonitrile (B52724) and water mobile phase. mdpi.com This type of method could likely be adapted for the analysis of this compound. For mass spectrometry (MS) detection, volatile buffers like formic acid are often used in the mobile phase. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like esters. perfumerflavorist.com It allows for the separation of components in a mixture and their identification based on their mass spectra. In the context of flavor analysis, GC-MS is often used to identify and quantify the volatile compounds in food and beverages. perfumerflavorist.com

The validation of an analytical method is essential to demonstrate its suitability for a specific purpose. demarcheiso17025.comresearchgate.netiupac.orgnist.gov Key validation parameters include:

Table 4: Key Parameters for Analytical Method Validation

ParameterDescription
SpecificityThe ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
LinearityThe ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
AccuracyThe closeness of the test results obtained by the method to the true value.
PrecisionThe closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
RobustnessA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

These parameters are assessed through a series of experiments to ensure the reliability of the analytical data generated. researchgate.net

Q & A

Q. What are standard protocols for synthesizing ethyl 3-methylpent-2-enoate, and how are reaction conditions optimized?

this compound is typically synthesized via stereoselective benzylic C(sp³)-H alkenylation using metallaphotoredox catalysis. A general procedure involves reacting precursors (e.g., aryl bromides or iodides) with a palladium catalyst (e.g., Pd(OAc)₂) and a photosensitizer (e.g., Ir(ppy)₃) under blue LED light. Reaction scales (0.1–0.2 mmol) and purification via flash column chromatography (petroleum ether/ethyl acetate eluent) are critical for reproducibility . Key parameters to optimize include catalyst loading, solvent choice (e.g., dichloromethane), and light intensity to maximize yield (up to 84%) and stereoselectivity.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Characterization relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Peaks for the ester carbonyl (δ ~169 ppm) and allylic protons (δ 4.1–5.5 ppm) confirm regiochemistry .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ = 353.2111) verifies molecular formula .
  • IR : Stretching frequencies (e.g., 1708 cm⁻¹ for ester C=O) distinguish functional groups .
  • HPLC with chiral columns : Resolves enantiomers (e.g., CHIRALCEL® AD-H, n-hexane/isopropanol) to quantify enantiomeric excess (e.g., 91% ee in ) .

Advanced Research Questions

Q. What methodologies are effective for analyzing stereochemical outcomes in this compound derivatives?

Advanced stereochemical analysis combines:

  • X-ray crystallography : Resolve absolute configuration using software like SHELXL (for refinement) and ORTEP-III (for visualization) .
  • HPLC with polarimetric detection : Correlates retention times with optical rotation data .
  • DFT calculations : Predict thermodynamic stability of stereoisomers and transition states, cross-validated with experimental NMR shifts .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved in this compound studies?

Data contradictions often arise from solvent effects, impurities, or dynamic processes (e.g., rotamerism). Mitigation strategies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening .
  • COSY/NOESY : Maps coupling networks and spatial proximities to confirm substituent arrangement .
  • Control experiments : Compare spectra with structurally analogous compounds (e.g., methyl vs. ethyl esters) .

Q. What computational tools are recommended for predicting hydrogen-bonding interactions in this compound crystals?

Graph set analysis (Etter’s method) and software like Mercury (CCDC) model hydrogen-bonding motifs. For example, C=O···H–C interactions can be quantified using Hirshfeld surface analysis, while SHELXD/SHELXE aid in solving crystal structures from X-ray data .

Methodological Guidance Tables

Q. Table 1: Key Synthesis Conditions for this compound Derivatives

ParameterTypical RangeExample from Evidence
Catalyst (Pd)5–10 mol%Pd(OAc)₂ (5 mol%)
Reaction Scale0.1–0.2 mmol0.2 mmol
PurificationFlash chromatographySiO₂, 10:1 PE/EA
Yield57–84%84% for 3d

Q. Table 2: Spectroscopic Benchmarks

TechniqueDiagnostic FeatureExample Data
¹H NMRAllylic protons (δ 4.1–5.5)δ 4.50 (q, J=7.0 Hz)
¹³C NMREster carbonyl (δ ~169)δ 169.8
IRC=O stretch (~1708 cm⁻¹)1708 cm⁻¹

Q. Table 3: Software for Structural Analysis

ToolApplicationReference
SHELXLCrystal structure refinement
ORTEP-IIIThermal ellipsoid plotting
Gaussian (DFT)Stereochemical modelingImplied in

Critical Analysis of Research Design

Q. How should researchers design experiments to minimize artifacts in this compound synthesis?

  • Control for light sensitivity : Use amber glassware to prevent undesired photodegradation .
  • Benchmark against known standards : Compare NMR/HRMS data with published spectra (e.g., vs. 13) .
  • Replicate under inert atmospheres : Schlenk techniques prevent oxidation of Pd catalysts .

Q. What statistical approaches are appropriate for analyzing reaction yield variability?

  • ANOVA : Tests significance of factors (e.g., catalyst type, solvent) across trials .
  • Error propagation analysis : Quantifies uncertainty in enantiomeric excess calculations from HPLC peak areas .

Ethical and Reporting Considerations

Q. How can researchers ensure reproducibility in reporting this compound data?

  • FAIR principles : Share raw NMR/HPLC files in public repositories (e.g., Zenodo).
  • Detailed SI sections : Include exact instrument parameters (e.g., HPLC column lot numbers) .

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